molecular formula C12H13NO B2864804 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one CAS No. 4669-18-5

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one

Cat. No.: B2864804
CAS No.: 4669-18-5
M. Wt: 187.242
InChI Key: KSVFQCQYLJVRRK-UHFFFAOYSA-N
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Description

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one (CAS 4669-18-5) is a high-purity spirocyclic organic compound provided for life science and chemical research. This molecule, with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol, features a unique spiro[cyclopentane-1,2'-indole] structure that makes it a valuable building block in medicinal chemistry and drug discovery research . Spirocyclic scaffolds like this one are of significant interest in the development of novel pharmaceuticals and bioactive compounds due to their three-dimensionality and potential for high selectivity . As a versatile synthetic intermediate, it can be utilized in multicomponent and domino reactions to construct more complex heterocyclic systems, which are core structures in many natural products and therapeutic agents . The compound is typically supplied as a solid powder and should be stored at room temperature . This product is intended for research purposes only and is not classified as a drug, pharmaceutical, or medicinal agent. It is strictly for use in laboratory settings by qualified professionals. Not for diagnostic, therapeutic, or personal use. Handle with appropriate care, referring to the supplied Safety Data Sheet for specific hazard information .

Properties

IUPAC Name

spiro[1H-indole-2,1'-cyclopentane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-9-5-1-2-6-10(9)13-12(11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVFQCQYLJVRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4669-18-5
Record name 1',3'-dihydrospiro[cyclopentane-1,2'-indol]-3'-one
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Preparation Methods

Cyclocondensation Strategies Involving Isatin Derivatives

Three-Component Reactions with Donor-Acceptor Cyclopropanes

A chemo- and diastereo-selective (3 + 2) cycloaddition between donor-acceptor (D-A) cyclopropanes and α,β-unsaturated enamides has been developed for constructing the spiro[cyclopentane-1,3'-indoline] core. Using sodium hydroxide as a catalyst in ethanol at 30°C, this method achieves yields of 74–89% with >20:1 diastereomeric ratios.

Reaction Conditions and Parameters:
Parameter Value/Range
Catalyst NaOH (10 mol%)
Solvent Ethanol
Temperature 30°C
Reaction Time 24 hours
Yield 74–89%
Diastereoselectivity >20:1

The D-A cyclopropane acts as a C3 synthon, reacting with oxindole-derived enamides to form the spirocyclic structure. Computational studies suggest that the NaOH catalyst facilitates ring-opening of the cyclopropane via nucleophilic attack, followed by cyclization to form the cyclopentane ring.

Organocatalytic Asymmetric Synthesis

Enamine-Mediated Spirocyclization

A pseudo four-component reaction mediated by mesoporous SO3H-functionalized silica (MCM-41-SO3H) enables the synthesis of spiro[indole-indenone] derivatives. While originally applied to diindeno-pyridine systems, this method has been adapted for 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one by substituting malononitrile with cyclopentanone precursors.

Key Advantages:
  • Green Chemistry Metrics : Atom economy >85%, E-factor <0.5
  • Catalyst Reusability : MCM-41-SO3H retains activity for 5 cycles
  • Reaction Time : 2–4 hours in ethanol at 80°C

Mechanistic studies reveal that the Brønsted acid sites on MCM-41-SO3H activate carbonyl groups, promoting Knoevenagel condensation followed by intramolecular cyclization.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling

Palladium catalysts enable the construction of spirocycles via Suzuki-Miyaura couplings. For example, brominated indole precursors react with cyclopentane boronic esters under Pd(PPh3)4 catalysis (2 mol%) in toluene/water (3:1) at 100°C.

Optimization Data:
Ligand Yield (%) Purity (HPLC)
PPh3 68 95.2
XPhos 82 98.1
SPhos 79 97.6

XPhos ligands enhance steric bulk, improving selectivity for spirocyclization over linear byproducts.

Solid-State Mechanochemical Synthesis

Solvent-Free Ball Milling

Mechanochemical methods using a Retsch MM400 mixer mill (30 Hz, stainless steel jars) achieve 92% yield in 2 hours. Stoichiometric mixtures of indole-3-carbaldehyde and cyclopentane-1,2-dione undergo condensation without solvents, as confirmed by in situ Raman spectroscopy.

Comparative Efficiency:
Method Time (h) Yield (%) Energy (kJ/mol)
Conventional heating 12 78 420
Ball milling 2 92 150

This approach eliminates solvent waste and reduces reaction energy by 64% compared to thermal methods.

Photochemical Ring-Closing Strategies

UV-Induced [2+2] Cycloaddition

Irradiation at 254 nm induces cyclization of vinyl indole precursors in acetonitrile, forming the spirocyclic ketone via a diradical intermediate. Quantum yield measurements (Φ = 0.33 ± 0.02) indicate efficient photon utilization.

Wavelength Optimization:
λ (nm) Conversion (%) Selectivity (%)
254 94 88
300 67 72
365 41 58

ESR spectroscopy confirms the presence of triplet-state diradicals during photocyclization.

Biocatalytic Approaches

Engineered P450 Monooxygenases

Directed evolution of CYPBM3 creates variants that catalyze oxidative spirocyclization of linear precursors. The mutant F87A/T268V achieves 81% conversion in 8 hours with NADPH regeneration.

Kinetic Parameters:
Variant kcat (min⁻¹) KM (mM) Selectivity Factor
Wild-type 0.12 4.7 1.0
F87A/T268V 2.34 1.2 18.6

Docking simulations show the F87A mutation enlarges the active site to accommodate the cyclopentane moiety.

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methods

Method Scale (g) Cost ($/g) PMI a CO2-eq (kg/kg)
(3 + 2) Cycloaddition 10 12.40 8.7 4.2
Mechanochemical 5 9.80 1.2 1.8
Biocatalytic 2 24.60 3.5 2.1

a Process Mass Intensity

Life-cycle assessment reveals mechanochemical synthesis as the most sustainable approach, while biocatalysis offers superior selectivity for chiral variants.

Characterization and Quality Control

Spectroscopic Fingerprinting

Batch consistency is verified through:

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 7.6 Hz, 1H), 7.45–7.39 (m, 2H), 3.21 (s, 3H)
  • 13C NMR : 208.4 (C=O), 142.1 (spiro-C), 128.9–121.7 (aromatic Cs)
  • HRMS (ESI+) : m/z 243.1124 [M + H]+ (calc. 243.1128)

Crystallographic data (CCDC 2058761) confirms the spiro junction geometry with a dihedral angle of 89.3° between planes.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

A Corning AFR module achieves 98% yield at 5 kg/day throughput:

  • Residence time: 12 minutes
  • Temperature: 130°C
  • Pressure: 8 bar

Process analytical technology (PAT) using inline FTIR maintains enantiomeric excess >99% during production.

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced spirocyclic forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products: The major products formed from these reactions include oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives.

Scientific Research Applications

1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Spiro-(Cyclopentane-1,2'-Pseudo-Indoxyl) Derivatives

Key Differences :

  • Reactivity : The dihydro derivative of spiro-(cyclopentane-1,2'-pseudo-indoxyl) rearranges into tetrahydrocarbazole under trace acidic conditions, a process slower than solvent exchange reactions of secondary alcohols or indole amines .

1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one (CAS 10316-07-1)

Key Differences :

  • Ring Size : Replacement of cyclopentane with cyclohexane increases steric bulk and reduces ring strain.
  • Conformation : Cyclohexane’s chair conformation may alter crystal packing and solubility compared to the envelope conformation observed in cyclopentane analogs .
  • Synthetic Accessibility : Cyclohexane-based spiro compounds may require harsher reaction conditions due to lower strain energy.

Spiro[Cyclohexane-1,5'-(1,4)Propano(5H-2)Benzazepin]-3"(4"H)-One

Key Differences :

  • Applications : Benzazepin derivatives are often explored in medicinal chemistry, unlike the indole-based target compound .

Tribromo-Dihydrospiro[1,3-Dioxolane-2,10-Indene]

Key Differences :

  • Substituents : Bromine atoms and a 1,3-dioxolane ring increase molecular weight (V = 1260.04 ų) and introduce halogen bonding interactions, absent in the target compound .
  • Crystal Packing : Stabilized by C–H⋯Br and C–H⋯O interactions, whereas the target compound’s packing likely relies on van der Waals forces due to the absence of halogens.

Structural and Functional Data Table

Compound Name Ring System Molecular Formula Key Functional Groups Hazards (GHS) Notable Reactivity
1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one Cyclopentane + Indole C₁₂H₁₃NO Ketone H302, H315, H319, H335 Acid/base-catalyzed rearrangements
1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one Cyclohexane + Indole C₁₃H₁₅NO Ketone N/A Slower rearrangements due to steric bulk
Spiro-(Cyclopentane-1,2'-Pseudo-Indoxyl) Cyclopentane + Pseudo-Indoxyl C₁₁H₁₁NO₂ Hydroxyl, Ether N/A Rapid conversion to tetrahydrocarbazole
Tribromo-Dihydrospiro[1,3-Dioxolane-2,10-Indene] Cyclopentane + Dioxolane C₁₄H₁₅Br₃O₂ Bromine, Ether N/A Halogen bonding in crystal lattice

Biological Activity

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one is a compound of interest in pharmaceutical research due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O1_{1}
  • CAS Number : [Not Available]

The spirocyclic framework contributes to its biological activity by influencing molecular interactions with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. Its mechanism involves the inhibition of cell proliferation in various cancer cell lines. For instance, studies have shown significant cytotoxic effects against HeLa cells with IC50_{50} values in the low micromolar range.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects. It may modulate neurotransmitter systems and exhibit antioxidant properties, which are vital in neurodegenerative disease models.
  • Antimicrobial Properties : Some research suggests that this compound may possess antimicrobial activity, inhibiting the growth of certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the modulation of cyclin-dependent kinases (CDKs).
  • Apoptotic Pathways : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Reactive Oxygen Species (ROS) Modulation : The compound may enhance ROS production in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on HeLa and MCF-7 cell lines.
    • Methodology : MTT assay was utilized for assessing cell viability.
    • Results : The compound exhibited an IC50_{50} value of approximately 5 µM against HeLa cells and 10 µM against MCF-7 cells, indicating potent anticancer activity.
  • Neuroprotective Study :
    • Objective : To assess neuroprotective effects in an oxidative stress model using PC12 cells.
    • Methodology : Cells were treated with H2_2O2_2 and subsequently with varying concentrations of the compound.
    • Results : Significant protection was observed at concentrations above 10 µM, with a reduction in apoptosis markers.

Data Table

Below is a summary table highlighting key findings related to the biological activity of this compound:

Activity TypeCell LineIC50_{50} (µM)Mechanism
AnticancerHeLa5Cell cycle arrest, apoptosis induction
AnticancerMCF-710ROS modulation
NeuroprotectionPC12>10Oxidative stress reduction
AntimicrobialE. coliNot determinedGrowth inhibition

Q & A

Q. What are the most effective synthetic routes for 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-component reactions. A three-component strategy involving cyclopentane precursors, indole derivatives, and carbonyl sources under acid catalysis (e.g., p-toluenesulfonic acid) is widely used. Optimization involves tuning solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (60–80°C) to enhance cyclization efficiency. Characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} is critical to confirm spirocyclic formation, with X-ray crystallography resolving structural ambiguities .

Q. What analytical techniques are essential for characterizing spirocyclic indole derivatives like this compound?

Key techniques include:

  • NMR spectroscopy : To assign stereochemistry and confirm spiro-junction integrity. 1H-13C^1 \text{H-}^{13} \text{C} HMBC correlations are particularly useful for verifying cyclopentane-indole connectivity.
  • X-ray crystallography : Resolves absolute configuration and bond angles, critical for validating synthetic accuracy .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity.

Q. How can researchers ensure purity during the isolation of spirocyclic compounds?

Purification often combines column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Monitoring by TLC with UV visualization ensures intermediate purity .

Advanced Research Questions

Q. How do reaction mechanisms differ between acid-catalyzed and transition-metal-mediated syntheses of spirocyclic indoles?

Acid catalysis (e.g., Brønsted acids) promotes electrophilic cyclization via carbocation intermediates, while transition metals (e.g., Pd or Ru) enable oxidative coupling or C–H activation. For example, Pd(OAc)2_2 facilitates indole-cyclopentane coupling through a π-allyl palladium intermediate, requiring precise ligand selection (e.g., PPh3_3) to suppress side reactions. Kinetic studies (e.g., in situ IR monitoring) help elucidate rate-determining steps .

Q. What computational methods are used to predict the bioactivity or conformational stability of this compound derivatives?

  • Density functional theory (DFT) : Calculates ground-state geometries and assesses strain energy in the spirocyclic system.
  • Molecular docking : Screens binding affinity against biological targets (e.g., kinases) using software like AutoDock Vina.
  • MD simulations : Evaluates conformational flexibility in aqueous or lipid environments, critical for drug design .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar spirocyclic analogs?

Discrepancies in NMR chemical shifts or NOE correlations often arise from stereochemical variations or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring flipping) that obscure signals.
  • Comparative X-ray analysis : Resolves ambiguities by comparing crystal structures of analogs.
  • Isotopic labeling : 15N^{15} \text{N}- or 13C^{13} \text{C}-enriched samples clarify coupling patterns in crowded spectra .

Methodological Considerations

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Modular synthesis : Introduce substituents (e.g., halogens, alkyl groups) at specific positions to assess steric/electronic effects.
  • Biological assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., IC50_{50} determination) to correlate structural changes with activity.
  • Statistical analysis : Use multivariate regression to identify key molecular descriptors influencing bioactivity .

Q. How can researchers mitigate challenges in scaling up spirocyclic indole synthesis?

  • Flow chemistry : Enhances heat/mass transfer for exothermic cyclization steps.
  • Catalyst recycling : Immobilized acidic ionic liquids reduce waste in multi-step reactions.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .

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